molecular formula C10H13IO2 B14771985 1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene

1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene

Cat. No.: B14771985
M. Wt: 292.11 g/mol
InChI Key: AARNBUSQLJLFID-UHFFFAOYSA-N
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Description

1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, two methoxymethoxy groups, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3) or copper(II) sulfate (CuSO4). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The use of automated reactors and precise control of reaction parameters are essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include deiodinated benzene derivatives.

Scientific Research Applications

1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxymethoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Iodo-2-(methoxymethoxy)-4,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

1-iodo-2-(methoxymethoxy)-4,5-dimethylbenzene

InChI

InChI=1S/C10H13IO2/c1-7-4-9(11)10(5-8(7)2)13-6-12-3/h4-5H,6H2,1-3H3

InChI Key

AARNBUSQLJLFID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)I)OCOC

Origin of Product

United States

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